(S)-4-Hydroxymandelate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7O4- |
|---|---|
Molecular Weight |
167.14 g/mol |
IUPAC Name |
(2S)-2-hydroxy-2-(4-hydroxyphenyl)acetate |
InChI |
InChI=1S/C8H8O4/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,9-10H,(H,11,12)/p-1/t7-/m0/s1 |
InChI Key |
YHXHKYRQLYQUIH-ZETCQYMHSA-M |
SMILES |
C1=CC(=CC=C1C(C(=O)[O-])O)O |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C(=O)[O-])O)O |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)[O-])O)O |
Origin of Product |
United States |
Biosynthetic Pathways and Precursors of S 4 Hydroxymandelate
Microbial Biosynthesis Pathways
The microbial production of (S)-4-hydroxymandelate is intricately linked to the metabolism of aromatic amino acids.
4-Hydroxyphenylpyruvate (4-HPP) is the direct precursor for the synthesis of this compound in microorganisms. researchgate.netnih.govplos.org The conversion is catalyzed by the enzyme this compound synthase (HmaS), a non-heme Fe(II)-dependent dioxygenase. researchgate.netplos.org This enzyme facilitates the oxidative decarboxylation of 4-HPP, where one oxygen atom from molecular oxygen is incorporated into the carbonyl group and another into the benzylic hydroxyl group, forming the α-hydroxy acid this compound. researchgate.net
The HmaS enzyme shows a distinct regioselectivity, hydroxylating the benzylic position of the substrate rather than the phenyl ring, a feature that distinguishes it from other 4-hydroxyphenylpyruvate dioxygenases (HPPDs). uniprot.orgnih.gov HPPDs, while sharing the same substrate, typically hydroxylate the aromatic ring to form homogentisate (B1232598). plos.orgnih.gov The catalytic mechanism of HmaS involves the formation of a high-valent Fe(IV)-oxo intermediate following the decarboxylation of 4-HPP in an oxygen-dependent reaction. plos.org This reactive species then abstracts a hydrogen atom from the 4-hydroxyphenylacetate (B1229458) intermediate and hydroxylates it to yield the final product. plos.org
The efficiency of HmaS is influenced by the properties of its substrate, with a hydrophobic substrate binding pocket being a key determinant of substrate specificity. plos.org
The biosynthesis of this compound is closely tied to the catabolism of L-tyrosine. researchgate.netnih.gov In many microorganisms, L-tyrosine is the starting substrate for pathways that generate 4-HPP, the immediate precursor to this compound. researchgate.netnih.gov The initial step in tyrosine catabolism is the conversion of tyrosine to 4-HPP, a reaction often catalyzed by a tyrosine transaminase. nih.gov
From 4-HPP, the metabolic pathway can diverge. In primary metabolism, 4-HPP is typically converted to homogentisate by 4-hydroxyphenylpyruvate dioxygenase (HPPD) as part of the tyrosine degradation pathway. plos.orgresearchgate.net However, in certain bacteria, 4-HPP can be redirected towards secondary metabolism by the action of this compound synthase (HmaS), leading to the formation of this compound. researchgate.netnih.gov This diversion represents a critical branch point between primary and secondary metabolic pathways. rsc.org
The shikimate pathway is fundamental for the de novo synthesis of aromatic amino acids, including tyrosine, in bacteria, fungi, and plants. wikipedia.orgnumberanalytics.com This pathway provides the ultimate precursors for 4-HPP and, consequently, for this compound. The pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), both central metabolites, to eventually produce chorismate. wikipedia.orgnumberanalytics.comacs.org
Chorismate is a key branch-point intermediate. wikipedia.org One branch leads to the formation of prephenate, which is then converted to 4-hydroxyphenylpyruvate through oxidative decarboxylation. wikipedia.orgwikipedia.org This 4-HPP can then enter the biosynthetic pathway for this compound. researchgate.netwikipedia.org Therefore, the efficiency of the shikimate pathway in supplying sufficient levels of chorismate and subsequently 4-HPP is a critical factor in the microbial production of this compound. acs.orgmdpi.comnih.gov Enhancing the metabolic flux through the shikimate pathway is a common strategy in metabolic engineering to increase the yield of aromatic compounds. acs.orgmdpi.com
Specific microorganisms have been identified and studied for their ability to synthesize this compound as a precursor for antibiotic biosynthesis.
Amycolatopsis orientalis : This bacterium is a known producer of vancomycin-group antibiotics, which contain the non-proteinogenic amino acid (S)-4-hydroxyphenylglycine (HPG). researchgate.netuniprot.org The biosynthesis of HPG in A. orientalis begins with the conversion of 4-HPP to this compound by the enzyme this compound synthase (HmaS). researchgate.netplos.orguniprot.org This enzyme is a key component of the HPG biosynthetic gene cluster. researchgate.net Subsequently, this compound is oxidized to 4-hydroxybenzoylformate by 4-hydroxymandelate (B1240059) oxidase (Hmo), and then a transaminase catalyzes the final step to produce HPG. researchgate.netu-tokyo.ac.jp
Streptomyces coelicolor : This model actinomycete also possesses a pathway for HPG biosynthesis, which is a component of the calcium-dependent antibiotic (CDA). plos.orgnih.gov The pathway is analogous to that in A. orientalis, involving an HmaS enzyme that converts 4-HPP to this compound. plos.org In S. coelicolor, the expression of the genes for CDA biosynthesis, including hmaS, is subject to complex regulation. nih.govasm.org The partitioning of 4-HPP between primary metabolism and CDA biosynthesis is regulated, with 4-HPP itself acting as a regulatory ligand. nih.gov
| Microorganism | Key Enzyme | Pathway Product | Associated Antibiotic |
| Amycolatopsis orientalis | This compound synthase (HmaS) | (S)-4-Hydroxyphenylglycine (HPG) | Vancomycin (B549263) |
| Streptomyces coelicolor | This compound synthase (HmaS) | (S)-4-Hydroxyphenylglycine (HPG) | Calcium-Dependent Antibiotic (CDA) |
Shikimate Pathway Connections to this compound Precursor Supply
Mammalian Biosynthesis and Metabolic Origins
While predominantly studied in microbes, 4-hydroxymandelate has also been identified in mammalian systems, where it plays a role in a previously uncharacterized metabolic pathway.
Recent research has identified 4-hydroxymandelate (4-HMA) in mammalian cells. nih.gov Labeling studies with 18O2 revealed that 4-HMA was a highly labeled polar metabolite in various human cell lines. nih.gov This finding pointed to the existence of an undescribed, non-canonical tyrosine catabolism pathway in humans. nih.gov
Further investigation revealed that 4-HMA is produced from 4-hydroxyphenylpyruvate (4-HPPA) by the enzyme hydroxyphenylpyruvate dioxygenase-like (HPDL), a protein whose function was previously unknown. nih.gov HPDL is a homolog of the bacterial HmaS and the mammalian 4-hydroxyphenylpyruvate dioxygenase (HPD). nih.gov However, unlike HPD which synthesizes homogentisate, HPDL specifically produces 4-HMA. nih.gov This discovery has significant implications, as 4-HMA has been identified as an intermediate in the biosynthesis of the headgroup of coenzyme Q10 (CoQ10) in human cells. nih.govmdpi.com CoQ10 is an essential component of the electron transport chain and a vital antioxidant. nih.govresearchgate.net
Enzymatic Activities Implicated in Mammalian this compound Formation (e.g., Hydroxyphenylpyruvate Dioxygenase-Like (HPDL))
The primary enzyme responsible for the synthesis of this compound (4-HMA) in mammalian cells is Hydroxyphenylpyruvate Dioxygenase-Like (HPDL). nih.govnih.gov Previously a protein of unknown function, HPDL has been identified as a crucial iron-dependent dioxygenase. genecards.orgresearchgate.netuniprot.org It is located in the mitochondria and plays a key role in a newly discovered branch of the coenzyme Q10 (CoQ10) biosynthesis pathway. nih.govresearchgate.netuniprot.org
The enzymatic reaction catalyzed by HPDL involves the conversion of 4-hydroxyphenylpyruvate (4-HPPA) into this compound. genecards.orguniprot.org This process is an oxidative decarboxylation, where HPDL utilizes molecular oxygen to hydroxylate the benzylic carbon of the pyruvate (B1213749) substituent of 4-HPPA, resulting in the formation of (S)-4-HMA and the release of carbon dioxide. uniprot.orgnih.govrsc.org This reaction is distinct from the one catalyzed by its homolog, 4-hydroxyphenylpyruvate dioxygenase (HPD), which is involved in tyrosine catabolism and converts 4-HPPA to homogentisate. nih.govnih.gov
Genetic and biochemical studies have confirmed the central role of HPDL in 4-HMA production. Experiments using CRISPR-Cas9 to knock out the HPDL gene in human cell lines resulted in a significant reduction in 4-HMA levels. nih.gov Conversely, reintroducing wild-type HPDL into these knockout cells restored the synthesis of 4-HMA, while catalytically inactive mutants of the enzyme did not, firmly linking HPDL's enzymatic activity to the formation of 4-HMA in mammals. nih.gov This discovery has provided critical insights into the metabolic basis of certain neurological disorders associated with HPDL deficiencies. nih.govresearchgate.net
| Cell Line & Treatment | Relative 4-HMA Levels | Finding |
| MIAPACA2 Control (sgTOM/sgLUC) | ~1.0 | Baseline level of 4-HMA in control cells. |
| MIAPACA2 HPDL Knockout (sgHPDL) | ~0.1 | Knockout of HPDL gene leads to a ~90% reduction in 4-HMA levels. nih.gov |
| MIAPACA2 sgHPDL + Wild-Type HPDL | ~1.0 | Re-expression of wild-type HPDL restores 4-HMA production. nih.gov |
| MIAPACA2 sgHPDL + Catalytically Inactive HPDL Mutant | ~0.1 | Expression of an inactive HPDL mutant fails to restore 4-HMA synthesis. nih.gov |
Precursor Derivation from Tyrosine and Phenylalanine in Mammalian Metabolism
The biosynthesis of this compound in mammals originates from the aromatic amino acids L-phenylalanine and L-tyrosine. nih.gov The direct precursor for the HPDL-catalyzed reaction is 4-hydroxyphenylpyruvate (4-HPPA), a key intermediate in the metabolic pathway of tyrosine. nih.govresearchgate.net
The metabolic cascade begins with the essential amino acid L-phenylalanine, which is obtained from dietary sources. wikipedia.orgnih.gov In mammals, L-phenylalanine is converted to L-tyrosine by the enzyme phenylalanine hydroxylase. nih.govwikipedia.org This hydroxylation reaction is a primary step in phenylalanine metabolism. nih.govresearchgate.net
L-tyrosine, whether derived from phenylalanine or directly from the diet, then enters its catabolic pathway. nih.govnih.gov The first step of this pathway is a transamination reaction catalyzed by tyrosine transaminase (TAT), which converts L-tyrosine into 4-HPPA. nih.gov This 4-HPPA molecule serves as the substrate for HPDL, which then converts it to this compound as part of the CoQ10 synthesis pathway. nih.govresearchgate.net
Isotope labeling studies in human cells have definitively traced the carbon backbone of 4-HMA to these amino acid precursors. When cells were cultured with 13C-labeled L-tyrosine (13C9-Tyr), a correspondingly labeled 13C8-4-HMA was detected, confirming that tyrosine is a direct precursor. nih.gov Similarly, feeding cells with 13C-labeled L-phenylalanine (13C6-Phe) also resulted in the formation of labeled 4-HMA, demonstrating that phenylalanine is channeled through tyrosine to produce the final compound. nih.gov
| Labeled Precursor | Labeled Product Detected | Conclusion |
| 13C9-L-Tyrosine | 13C8-4-Hydroxymandelate | Demonstrates the direct conversion of the carbon skeleton from Tyrosine to 4-HMA. nih.gov |
| 13C6-L-Phenylalanine | Labeled 4-Hydroxymandelate | Confirms that Phenylalanine is converted into 4-HMA, via its metabolic conversion to Tyrosine. nih.gov |
Enzymology of S 4 Hydroxymandelate Metabolism
(S)-4-Hydroxymandelate Synthase (HmaS/HMS)
This compound Synthase, also known as HmaS or HMS, is a non-heme iron(II)-dependent dioxygenase. nih.govresearchgate.net It catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) and molecular oxygen into this compound and carbon dioxide. uniprot.orgwikipedia.org This enzyme is essential for the biosynthesis of hydroxyphenylglycine, a recurring component of nonribosomal peptide antibiotics. drugbank.comuniprot.org
The catalytic action of HmaS involves an oxidative decarboxylation of its substrate, 4-hydroxyphenylpyruvate. drugbank.comresearchgate.net Unlike the related enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which hydroxylates the aromatic ring of the substrate, HmaS exhibits distinct regioselectivity by hydroxylating the benzylic position. drugbank.comuniprot.orgnih.gov Both enzymes utilize the same substrates, HPP and O₂, and catalyze complex dioxygenation reactions. researchgate.netresearchgate.net The reaction begins with the decarboxylation of HPP, followed by the hydroxylation of the resulting intermediate. researchgate.net In the case of HmaS, this leads to the formation of this compound without any subsequent chemical changes. researchgate.net Theoretical studies suggest that the initial steps of the catalytic cycles for both HmaS and HPPD are similar, proceeding through a common Fe(IV)=O intermediate. researchgate.net The different reaction outcomes are attributed to how this powerful oxidizing intermediate interacts with the substrate, with HmaS favoring hydroxylation at the benzylic carbon. researchgate.net
As a non-heme iron-dependent dioxygenase, HmaS requires Fe(II) for its catalytic activity. uniprot.orgnih.gov The iron ion is a crucial cofactor, participating directly in the activation of molecular oxygen and the subsequent hydroxylation reaction. uniprot.orgnih.gov Structural studies have identified a characteristic His/His/acid metal-coordination motif (facial triad) within one of the enzyme's domains, which is typical for Fe(II)-dependent oxygenases and is responsible for binding the iron cofactor. nih.govrcsb.org
HmaS demonstrates a degree of substrate promiscuity, accepting a variety of α-oxo acids. nih.govresearchgate.net However, the presence of an aromatic substituent on the substrate is critical for efficient turnover. nih.govresearchgate.net The enzyme's active site contains a hydrophobic binding pocket, which is believed to be a key factor in determining its substrate specificity. nih.govresearchgate.net Studies have shown that the turnover number of HmaS is strongly correlated with the hydrophobicity of the substrate. nih.govresearchgate.net The enzyme exhibits high regioselectivity in its oxygenation reaction and a strong coupling between the C-C bond cleavage and the subsequent hydroxylation for the substrates it processes. nih.gov
The crystal structure of HmaS reveals a fold composed of two similar beta-barrel domains. nih.govrcsb.org This structure is closely related to that of HPPD. nih.govrcsb.org However, the active site of HmaS is notably smaller than that of HPPD, which accounts for the different products formed from the same substrate. nih.govrcsb.org The stereoselectivity of HmaS, which exclusively produces the (S)-enantiomer of 4-hydroxymandelate (B1240059), is determined by the specific orientation of the substrate within the active site. researchgate.netacs.org Modeling studies suggest that the positioning of the 4-hydroxyphenylpyruvate substrate differs between HmaS and HPPD. nih.govnih.gov In HmaS, the substrate binds in a manner analogous to the product, this compound, which orients the benzylic carbon for hydroxylation. nih.gov This precise positioning within the active site, influenced by interactions with specific amino acid residues, dictates the site of hydroxylation and thus the stereochemical outcome of the reaction. nih.govpnas.org
Substrate Specificity and Promiscuity Profiles
4-Hydroxymandelate Oxidase (HmO/HMO)
4-Hydroxymandelate Oxidase (HmO or HMO) is an FMN-dependent enzyme that plays a key role in the biosynthesis of L-(4-hydroxyphenyl)glycine and L-(3,5-dihydroxyphenyl)glycine, which are non-proteinogenic amino acids found in vancomycin-type antibiotics. uniprot.orgresearchgate.netnih.govgoogle.comnih.gov
HmO catalyzes the oxidation of this compound to 4-hydroxybenzaldehyde (B117250) and carbon dioxide, or to 4-hydroxyphenylglyoxylate. researchgate.netuniprot.orgontosight.aiwikipedia.org The reaction consumes molecular oxygen and produces hydrogen peroxide as a byproduct. wikipedia.org The systematic name for this enzyme is (S)-2-hydroxy-2-(4-hydroxyphenyl)acetate:oxygen 1-oxidoreductase. ontosight.aiwikipedia.org The enzyme specifically acts on the (S)-enantiomer of 4-hydroxymandelate. researchgate.net Structural and biochemical studies have provided insights into the enzyme's substrate enantioselectivity and its direct hydride-transfer mechanism. pdbj.orgnih.gov Interestingly, a single mutation in the enzyme (Y128F) was found to extend the typical two-electron oxidation to a four-electron oxidative decarboxylation reaction. pdbj.orgnih.gov Engineered variants of HmO have shown enhanced catalytic efficiency in converting this compound to 4-hydroxyphenylglyoxylate. acs.org
Cofactor Requirements (e.g., FMN)
The oxidation of this compound is catalyzed by hydroxymandelate oxidase (Hmo), a flavin mononucleotide (FMN)-dependent enzyme. researchgate.netwikipedia.orgproteopedia.org This reliance on FMN is a defining characteristic of Hmo and is essential for its catalytic activity. uniprot.org The FMN cofactor participates directly in the redox reaction, accepting electrons from the this compound substrate. proteopedia.orgnih.gov Structural and biochemical studies have elucidated the binding of FMN within the active site of Hmo, highlighting the interactions that position the cofactor for efficient catalysis. proteopedia.orgrcsb.orgpdbj.org The enzyme belongs to the FMN-dependent alpha-hydroxy acid dehydrogenase family, a group of enzymes that utilize FMN to oxidize α-hydroxy acids. uniprot.orgacs.orgnih.gov
Role in Downstream Metabolic Conversions (e.g., to 4-hydroxyphenylglyoxylate)
The primary role of hydroxymandelate oxidase (Hmo) in the metabolic pathway is the oxidation of this compound to produce 4-hydroxyphenylglyoxylate. expasy.orgresearchgate.netacs.orgnih.govresearchgate.netresearchgate.netkegg.jpgenome.jp This conversion is a crucial step in the biosynthesis of L-p-hydroxyphenylglycine (HPG), a non-proteinogenic amino acid found in glycopeptide antibiotics such as vancomycin (B549263) and chloroeremomycin (B1668801). researchgate.netresearchgate.netwikipedia.orgrsc.org The reaction catalyzed by Hmo involves the use of molecular oxygen as an oxidant, resulting in the formation of 4-hydroxyphenylglyoxylate and hydrogen peroxide (H2O2) as a byproduct. expasy.orgresearchgate.netresearchgate.net The subsequent step in the HPG biosynthesis is the transamination of 4-hydroxyphenylglyoxylate, a reaction catalyzed by 4-hydroxyphenylglycine aminotransferase (HpgT). researchgate.netwikipedia.orgresearchgate.netrsc.orgrsc.orgnih.gov
It's noteworthy that an alternative, oxygen-independent reaction can also yield 4-hydroxyphenylglyoxylate from this compound, catalyzed by (S)-mandelate dehydrogenase (MdlB). researchgate.netacs.orgnih.gov This enzyme is typically involved in the catabolism of mandelate (B1228975) in bacteria. researchgate.netacs.orgnih.gov
Mechanistic Insights into (S)-Enantioselective Oxidation
The oxidation catalyzed by hydroxymandelate oxidase (Hmo) is highly specific for the (S)-enantiomer of 4-hydroxymandelate. researchgate.netrsc.org Structural studies of Hmo in complex with substrates and inhibitors have provided a rationale for this enantioselectivity. proteopedia.orgpdbj.org The architecture of the active site creates a chiral environment that preferentially binds this compound in an orientation suitable for catalysis, while the (R)-enantiomer does not fit as effectively. rsc.org The proposed mechanism involves a direct hydride transfer from the α-carbon of the substrate to the FMN cofactor. proteopedia.orgpdbj.org This transfer is facilitated by the precise positioning of the substrate and cofactor within the active site.
Related Dehydrogenases and Transaminases in this compound Pathways
The metabolic fate of this compound is intricately linked to the activities of other enzymes, including various dehydrogenases and aminotransferases. These enzymes work in concert to channel intermediates through the biosynthetic and catabolic pathways.
Mandelate Dehydrogenase (MdlB) Interactions
(S)-Mandelate dehydrogenase (MdlB) is an FMN-dependent enzyme that primarily catalyzes the oxidation of (S)-mandelate to benzoylformate as part of the mandelate catabolic pathway in bacteria like Pseudomonas putida. acs.orguniprot.orgnih.govacs.org While its main substrate is (S)-mandelate, MdlB has been shown to also catalyze the O2-independent conversion of this compound to 4-hydroxyphenylglyoxylate. researchgate.netacs.orgnih.gov This demonstrates a degree of substrate promiscuity and highlights a potential intersection between the catabolic mandelate pathway and the anabolic pathway for hydroxyphenylglycine biosynthesis. MdlB is a membrane-associated protein, distinguishing it from the soluble hydroxymandelate oxidase (Hmo). researchgate.netnih.gov
(R)-4-Hydroxymandelate Dehydrogenase in Catabolic Processes
In contrast to the (S)-specific enzymes involved in the biosynthesis of HPG, (R)-4-hydroxymandelate dehydrogenase plays a role in the catabolism of (R)-4-hydroxymandelate. ontosight.ai This enzyme catalyzes the oxidation of (R)-4-hydroxymandelate to 4-hydroxybenzaldehyde, which is then further metabolized. ontosight.ai The existence of this enzyme underscores the stereospecificity of the metabolic pathways, with distinct enzymes dedicated to the processing of different enantiomers of 4-hydroxymandelate. The broader context of this catabolic process is the breakdown of monocarboxylic acids. jax.org
4-Hydroxyphenylglycine Aminotransferases (HpgT) and their Interplay
4-Hydroxyphenylglycine aminotransferase (HpgT) is a key enzyme that acts downstream of both hydroxymandelate oxidase (Hmo) and (S)-mandelate dehydrogenase (MdlB) in the biosynthesis of HPG. researchgate.netwikipedia.orgacs.orgnih.govresearchgate.netrsc.orgrsc.orgnih.gov HpgT catalyzes the transamination of 4-hydroxyphenylglyoxylate, the product of the oxidation of this compound. researchgate.netwikipedia.orgresearchgate.netrsc.orgrsc.org In this reaction, an amino group is transferred from a donor molecule, such as L-tyrosine, to 4-hydroxyphenylglyoxylate, yielding L-p-hydroxyphenylglycine. wikipedia.orgrsc.org This transamination step is crucial for the formation of the final amino acid product. HpgT has also been shown to be involved in the biosynthesis of another non-proteinogenic amino acid, L-di-meta-hydroxyphenylglycine (L-DHPG). rsc.orgrsc.org The interplay between Hmo/MdlB and HpgT represents a critical juncture in the pathway, converting an α-keto acid into a valuable non-proteinogenic amino acid.
Interactive Data Tables
Enzymes in this compound Metabolism
| Enzyme | EC Number | Function | Organism Example |
| 4-Hydroxymandelate Synthase (HmaS) | 1.13.11.46 | Converts 4-hydroxyphenylpyruvate to this compound. wikipedia.orguniprot.org | Amycolatopsis orientalis uniprot.org |
| Hydroxymandelate Oxidase (Hmo) | 1.1.3.46 | Oxidizes this compound to 4-hydroxyphenylglyoxylate. expasy.orguniprot.org | Amycolatopsis orientalis uniprot.org |
| (S)-Mandelate Dehydrogenase (MdlB) | 1.1.99.31 | Oxidizes (S)-mandelate to phenylglyoxylate; can also oxidize this compound. kegg.jpuniprot.org | Pseudomonas putida uniprot.org |
| (R)-4-Hydroxymandelate Dehydrogenase | --- | Oxidizes (R)-4-hydroxymandelate to 4-hydroxybenzaldehyde. ontosight.ai | --- |
| 4-Hydroxyphenylglycine Aminotransferase (HpgT) | 2.6.1.103 | Transaminates 4-hydroxyphenylglyoxylate to L-p-hydroxyphenylglycine. nih.govkegg.jp | Amycolatopsis orientalis rsc.org |
Metabolic Engineering and Biotechnological Production of S 4 Hydroxymandelate
Engineered Microorganisms for Enhanced (S)-4-Hydroxymandelate Biosynthesis
The de novo biosynthesis of this compound in microbial hosts is a key focus of metabolic engineering. This involves the introduction and optimization of biosynthetic pathways, often starting from simple carbon sources like glucose. nih.govnih.gov
Escherichia coli Chassis Development for Production
Escherichia coli is a widely utilized chassis for the production of various chemicals, including this compound, due to its well-understood genetics and rapid growth. nih.govnih.gov The development of an efficient E. coli chassis for this compound production typically involves several key strategies. nih.govnih.gov A foundational step is the introduction of a gene encoding (S)-mandelate synthase (HmaS), often from Amycolatopsis orientalis, which can convert 4-hydroxyphenylpyruvate (4-HPP) to this compound. frontiersin.org
To enhance production, researchers have focused on increasing the supply of the precursor, 4-HPP. nih.gov This has been achieved through the overexpression of genes involved in the shikimate pathway and by using CRISPR interference (CRISPRi) to suppress competing metabolic pathways. nih.govmdpi.com For instance, one study achieved a 4-HPP titer of 5.05 mM (0.91 g/L) by overexpressing relevant genes and applying multi-level gene interference. nih.gov
Further optimization involves fed-batch fermentation strategies. In a 5-L bioreactor with a batch supply of glucose, a high production of 194.87 mM (32.768 g/L) of this compound was achieved in 76 hours. nih.gov Another study reported achieving a titer of 9.58 g/L of mandelic acid, a related compound, through high-cell-density cultivation in a 5-L bioreactor. mdpi.com These results highlight the potential of engineered E. coli for large-scale production. nih.govmdpi.com
Table 1: Examples of Engineered E. coli for Aromatic Acid Production
| Product | Key Genetic Modifications | Titer | Reference |
|---|---|---|---|
| This compound | Gene overexpression and multi-level gene interference using CRISPRi | 194.87 mM (32.768 g/L) | nih.gov |
| Mandelic Acid | Enhanced shikimate pathway, CRISPRi for repressing competing pathways | 9.58 g/L | mdpi.com |
| S-Mandelic Acid | Overexpression of hmaS from A. orientalis, feedback-resistant pheA and aroF, deletion of competing pathways | 1.02 g/L | frontiersin.org |
Saccharomyces cerevisiae as a Production Host
Saccharomyces cerevisiae, or baker's yeast, is another attractive host for producing this compound due to its robustness and tolerance to industrial conditions. nih.gov The introduction of a codon-optimized hydroxymandelate synthase (hmaS) gene from Amycolatopsis orientalis into a wild-type yeast strain resulted in the production of 119 mg/L of this compound from glucose. nih.gov
To further boost production, the aromatic amino acid pathway in yeast has been engineered. nih.gov By increasing the precursor supply through modifications in the shikimic acid pathway and reducing the flux into competing pathways, the titer of this compound was increased to 465 mg/L. nih.gov Replacing the A. orientalis hmaS with the corresponding enzyme from Nocardia uniformis led to a further increase in the titer. nih.govfrontiersin.org Additional deletions to block competing pathways ultimately resulted in a titer of over 1 g/L of this compound. nih.gov
Modifications of Aromatic Amino Acid Pathways for Precursor Flux
A critical aspect of metabolic engineering for this compound production is the optimization of the aromatic amino acid pathway to increase the flux towards the key precursor, 4-hydroxyphenylpyruvate (4-HPP). nih.govfrontiersin.org This pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and D-erythrose 4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). frontiersin.org
In S. cerevisiae, several strategies have been employed to enhance this pathway. nih.gov These include the overexpression of key enzymes in the shikimic acid pathway, such as those encoded by ARO1, and the use of feedback-resistant versions of enzymes like those encoded by ARO3 and ARO4. nih.gov Specifically, introducing mutations like K222L in ARO3 and K220L in ARO4 can alleviate feedback inhibition. nih.gov
Furthermore, deleting genes involved in competing pathways is crucial. nih.gov For example, deleting aro10 reduces the flux into the Ehrlich pathway, while deleting trp2 blocks the competing tryptophan branch. nih.gov Deletions of aro8 and aro9 prevent the transamination of phenylpyruvate and 4-hydroxyphenylpyruvate. nih.gov To specifically channel precursors towards this compound, deleting PHA2 to prevent phenylpyruvate formation or TYR1 to prevent 4-hydroxyphenylpyruvate formation have been shown to be effective, leading to the production of mandelic acid or this compound, respectively. nih.gov
Table 2: Genetic Modifications in S. cerevisiae to Enhance Aromatic Amino Acid Pathway Flux
| Genetic Modification | Purpose | Resulting Titer | Reference |
|---|---|---|---|
| ARO1↑, ARO3K222L↑, ARO4K220L↑, aro10Δ | Increase precursor supply, reduce Ehrlich pathway flux | 465 mg/L HMA | nih.gov |
| Replacement of A. orientalis hmaS with N. uniformis hmaS | Increased HMA and MA titers | - | nih.gov |
| trp2Δ, pdc5Δ, aro8Δ, aro9Δ, PHA2 deletion | Block tryptophan branch, further reduce Ehrlich pathway, avoid transamination, prevent phenylpyruvate formation | >1 g/L 4-hydroxymandelate (B1240059) | nih.gov |
Enzyme Engineering for Improved this compound Synthesis or Conversion
Beyond engineering the microbial host, significant efforts have been dedicated to improving the enzymes involved in the synthesis and conversion of this compound.
Directed Evolution Strategies for Enhanced Catalytic Efficiency
Directed evolution is a powerful technique used to engineer enzymes with improved properties, such as enhanced activity, specificity, and stability. nih.govnobelprize.org This process involves creating large libraries of enzyme variants through random mutagenesis and then screening for those with the desired characteristics. mpg.de
In the context of this compound, directed evolution has been applied to hydroxymandelate synthase (HmaS) to improve its catalytic rate. nih.gov One study reported obtaining a mutant, HmaSV152G, which exhibited a 5.13-fold improvement in its catalytic rate. nih.govscribd.com This highlights the potential of directed evolution to significantly enhance the efficiency of the biosynthetic pathway. nih.gov
Directed evolution has also been used to engineer hydroxymandelate oxidase (HMO), an enzyme that converts this compound to 4-hydroxyphenylglyoxylic acid. acs.org Through three rounds of iterative saturation mutagenesis, an HMO mutant with a 23-fold enhancement in catalytic efficiency was developed. acs.org
Protein Engineering of Substrate Binding Sites and Enantioselectivity
Protein engineering, including rational design and site-directed mutagenesis, allows for precise modifications to an enzyme's active site to alter its substrate specificity and enantioselectivity. plos.orgnih.gov Hydroxymandelate synthases (HmaS) naturally have a higher affinity for their native substrate, 4-hydroxyphenylpyruvate, compared to phenylpyruvate. nih.gov To favor the production of mandelic acid over this compound, a serine residue in the active site of HmaS from A. orientalis was mutated. nih.gov This serine forms a hydrogen bond with the hydroxyl group of 4-hydroxyphenylpyruvate. nih.gov Replacing it with a valine (S201V) nearly eliminated the production of this compound. nih.gov
In another example, a quadruple mutant of 4-hydroxymandelate synthase from Actinoplanes teichomyceticus (A199V/Q206R/I217V/K337Q) showed a 2.4-fold higher activity than the wild-type enzyme. dntb.gov.ua Substrate docking simulations of hydroxymandelate oxidase suggested that specific mutations could reorient the FMN cofactor and form hydrogen bonds with the substrate's carboxylic group, thereby facilitating binding and catalysis. acs.org
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-Hydroxyphenylpyruvate |
| Glucose |
| Mandelic Acid |
| (S)-Mandelate |
| Phenylpyruvate |
| Phosphoenolpyruvate |
| D-erythrose 4-phosphate |
| 3-deoxy-D-arabino-heptulosonate-7-phosphate |
| Tryptophan |
| 4-Hydroxyphenylglyoxylic acid |
| 4-hydroxybenzoic acid |
| Gal-β-1,4-GlcNAc-β-1,3-Gal-β-1,3-GlcNAc- |
| Phenylalanine |
| Tyrosine |
| Chorismate |
| Prephenate |
| Anthranilate |
| para-hydroxybenzoic acid |
| para-aminobenzoic acid |
| Benzaldehyde |
| L-phenylalanine |
| Phenylglyoxylic Acid |
| (R)-Phenylglycines |
| (S)-Phenylglycines |
| L-Phe |
| Glycerol |
| Styrene (B11656) |
| L-phenylglycine |
| (S)-canadine |
| (R,S)-norlaudanosoline |
| Berberine |
| Reticuline |
| 2-phenylacetic acid |
| 4-hydroxyphenylacetaldehyde |
| L-DOPA |
| Dopachrome |
| Melanin |
| (R)-OMP |
| Daunorubicin |
| Isoeugenol |
| 4-n-propyl guaiacol |
| (R)-mandelic aldehyde |
| (R)-phenyl ethanolamine |
| Flavonoids |
| Coumarins |
| Oxaloacetate |
| ortho-succinylbenzoate |
| Aminotetraline |
Cascade Biotransformation Systems Involving this compound
Cascade biotransformations, which involve multiple enzymatic reactions in a single pot, are a powerful strategy for the efficient synthesis of complex molecules like this compound and its derivatives. sci-hub.st These systems can be designed to operate in vitro with purified enzymes or in vivo using whole-cell biocatalysts, offering advantages such as reduced downstream processing costs and improved reaction kinetics. sci-hub.st
A key enzyme in many of these cascades is this compound synthase (HmaS), which catalyzes the conversion of 4-hydroxyphenylpyruvate to this compound. researchgate.netresearchgate.net Researchers have engineered various cascade systems that leverage HmaS and other enzymes to produce a range of valuable compounds.
One notable example involves a four-enzyme cascade for the production of D-p-hydroxyphenylglycine (D-HPG) from L-tyrosine. nih.gov This pathway utilizes HmaS, 4-hydroxymandelate oxidase (Hmo), and a D-amino acid transaminase. nih.gov By optimizing this cascade, including the protein engineering of a rate-limiting dehydrogenase, a significant titer of 42.69 g/L of D-HPG was achieved. nih.gov
Another application of cascade biotransformation is the synthesis of mandelic acid derivatives. researchgate.net HmaS-centered biocatalytic cascades have been developed for the synthesis of these derivatives from benzaldehydes and glycine, achieving high yields (up to 98%) and excellent enantiomeric excess (up to >99%). researchgate.net Furthermore, multi-enzyme cascades have been constructed in E. coli for the one-pot synthesis of various chiral compounds, including (S)-mandelic acid and (S)-phenylglycine, starting from styrene or L-phenylalanine. sci-hub.sthep.com.cn For instance, a six-step enzyme cascade expressed in E. coli produced (S)-mandelic acid from L-phenylalanine with a yield of 80%. frontiersin.org
The table below summarizes key cascade biotransformation systems involving this compound or its key enzyme, HmaS.
Table 1: Examples of Cascade Biotransformation Systems
| Starting Substrate | Key Enzymes | Product | Host Organism / System | Reported Titer/Yield | Reference |
|---|---|---|---|---|---|
| L-Tyrosine | HmaS, Hmo, D-amino acid transaminase, CgDAPDH | D-p-hydroxyphenylglycine (D-HPG) | E. coli | 42.69 g/L | nih.gov |
| Benzaldehydes, Glycine | HmaS | Mandelate (B1228975) derivatives | In vitro | Up to 98% yield | researchgate.net |
| L-Phenylalanine | LAAD, HmaS, SMDH, BFD | Benzaldehyde | E. coli | 84% conversion | oup.comnih.gov |
| L-Phenylalanine | 6-enzyme cascade including HmaS | (S)-Mandelic Acid | E. coli | 10 g/L | frontiersin.org |
Synthetic Biology Approaches for Pathway Redesign
Synthetic biology provides a powerful toolkit for redesigning metabolic pathways to enhance the production of target molecules like this compound. biotechrep.irnih.gov These approaches involve the rational design, construction, and optimization of genetic circuits and metabolic networks. biotechrep.ir
A primary strategy in the synthetic biology toolbox is the heterologous expression of key enzymes. For instance, the introduction of this compound synthase (HmaS) from Amycolatopsis orientalis into Saccharomyces cerevisiae enabled the production of this compound from glucose. researchgate.net Further engineering of the yeast's aromatic amino acid pathway led to increased production. hep.com.cn
Pathway redesign often involves replacing native enzymes with heterologous proteins that exhibit more desirable characteristics, such as improved catalytic efficiency or different cofactor requirements. acs.orgnih.gov A notable example is the re-engineering of the hydroxyphenylglycine (HPG) biosynthesis pathway in Streptomyces coelicolor. acs.orgnih.govresearchgate.net In this work, the native 4-hydroxymandelate oxidase (HmO), which produces hydrogen peroxide as a byproduct, was replaced with O₂-independent mandelate dehydrogenases (MdlB) from various sources. acs.orgnih.gov This demonstrated the feasibility of using enzymes from different physiological contexts to expand the enzymatic repertoire for pathway engineering. acs.orgnih.gov
Furthermore, synthetic biology enables the construction of entirely artificial pathways. An artificial pathway for L-phenylglycine production was created in E. coli by assembling HmaS, Hmo, and L-4-hydroxyphenylglycine transaminase (HpgT). frontiersin.org Optimization of this synthetic pathway through gene copy number variation and deletion of competing pathways significantly increased the product yield. frontiersin.org
Recent advancements in automated synthetic biology pipelines have accelerated the design-build-test-learn cycle for microbial strain engineering. nih.gov Such platforms have been used to rapidly prototype E. coli strains for the production of various material monomers, including mandelic acid and hydroxymandelic acid, achieving gram-scale production in fed-batch fermenters. nih.gov
The table below highlights key synthetic biology approaches for the production of this compound and related compounds.
Table 2: Synthetic Biology Approaches for Pathway Redesign
| Approach | Key Genes/Enzymes | Host Organism | Target Compound | Key Findings | Reference |
|---|---|---|---|---|---|
| Heterologous Expression & Pathway Engineering | hmaS from Amycolatopsis orientalis | Saccharomyces cerevisiae | (S)-4-Hydroxymandelic Acid | Production of 119 mg/L from glucose. | researchgate.net |
| Enzyme Replacement | Mandelate Dehydrogenase (mdlB) replacing Hydroxymandelate Oxidase (hmO) | Streptomyces coelicolor | Hydroxyphenylglycine | Restoration of antibiotic biosynthesis with an alternative enzyme. | acs.orgnih.govresearchgate.net |
| Artificial Pathway Construction | hmaS, hmo, hpgT | E. coli | L-Phenylglycine | Production of 51.6 mg/gDCW after optimization. | frontiersin.org |
Analytical Methodologies in S 4 Hydroxymandelate Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For (S)-4-hydroxymandelate research, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prominently used techniques.
High-Performance Liquid Chromatography (HPLC) in Research Applications
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of this compound, particularly for resolving its enantiomers. The success of chiral separation by HPLC heavily relies on the choice of the chiral stationary phase (CSP) or the use of chiral mobile phase additives.
Several studies have explored different CSPs for the enantioseparation of 4-hydroxymandelic acid. For instance, a study utilizing a CHIRALPAK® IC column, which has a cellulose (B213188) tris(3,5-dichlorophenylcarbamate) coated on silica (B1680970) gel, was able to achieve baseline resolution for mandelic acid and some of its derivatives. However, the enantioselectivity for 4-hydroxymandelic acid was found to be low with this specific column under the tested conditions. The mobile phase in this study consisted of n-hexane with isopropanol (B130326) or ethanol (B145695) as a polarity modifier and 0.1% trifluoroacetic acid (TFA) as an additive, with detection at 230 nm.
Another approach involves the use of cyclodextrin-based chiral selectors. A study investigating hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) as chiral mobile phase additives in reverse-phase HPLC successfully separated several mandelic acid derivatives. However, 4-hydroxymandelic acid was eluted without resolution, likely due to its high polarity.
Molecularly imprinted polymers (MIPs) have also been employed as chiral stationary phases for the separation of mandelic acid enantiomers. In one study, a MIP prepared using (S)-mandelic acid as the template molecule showed effective chromatographic resolution of (±)-mandelic acid, suggesting that this technique could be adapted for this compound. The separation factor was significantly influenced by the pH of the mobile phase.
These examples highlight that while HPLC is a versatile tool, the development of a successful chiral separation method for this compound requires careful optimization of the stationary phase, mobile phase composition, and other chromatographic parameters.
| Chiral Stationary Phase/Additive | Mobile Phase | Detection | Resolution of 4-Hydroxymandelate (B1240059) Enantiomers | Reference |
|---|---|---|---|---|
| CHIRALPAK® IC | n-Hexane/Isopropanol/TFA | UV (230 nm) | Low enantioselectivity | |
| HP-β-CD and SBE-β-CD (Mobile Phase Additives) | Phosphate (B84403) buffer (pH 2.68)/Acetonitrile (B52724) | UV (220 nm) | Not resolved | |
| Molecularly Imprinted Polymer (MIP) | Buffer (pH dependent) | UV (225 nm) | Good separation factor for mandelic acid |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. For non-volatile metabolites like this compound, a derivatization step is necessary to increase their volatility and thermal stability, making them amenable to GC-MS analysis. This typically involves the conversion of polar functional groups, such as hydroxyl and carboxyl groups, into less polar derivatives.
The most common derivatization method for compounds like 4-hydroxymandelic acid is trimethylsilylation (TMS), which converts the hydroxyl and carboxylic acid groups into their corresponding TMS-ethers and TMS-esters. This derivatization significantly reduces the polarity and increases the volatility of the analyte.
Once derivatized, the sample is introduced into the gas chromatograph, where it is separated from other components in the mixture based on its boiling point and interaction with the stationary phase of the GC column. Chiral stationary phases, such as those based on cyclodextrin (B1172386) derivatives, can be used to separate the enantiomers of the derivatized 4-hydroxymandelic acid.
The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that can be used for identification by comparing it to spectral libraries. For quantitative analysis, specific ions characteristic of the derivatized this compound are monitored.
Metabolomic studies have successfully used GC-MS to profile aromatic compounds, including 4-hydroxymandelic acid, in biological samples. The retention time and the mass spectrum of the derivatized compound are key parameters for its identification and quantification.
| Derivatization Reagent | GC Column Type | Key Mass Fragments (m/z) of TMS-derivatized 4-Hydroxymandelic Acid | Application | Reference |
|---|---|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS | Permethylated β-cyclodextrin | Not specified for 4-hydroxymandelate, but used for related derivatives. | Chiral separation of mandelic acid derivatives | |
| Trimethylsilylation (general) | Not specified | Not specified | Metabolite profiling of aromatic compounds |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it an ideal tool for the comprehensive profiling and quantification of this compound in complex biological matrices. Unlike GC-MS, LC-MS can often analyze compounds without the need for derivatization, which simplifies sample preparation.
In LC-MS analysis, the sample is first separated by HPLC, often using a reversed-phase column such as a C18 column. The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol (B129727) with additives like formic acid, is crucial for achieving good separation. For chiral separations, chiral stationary phases can be employed directly in the LC system.
The eluent from the HPLC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for LC-MS, as it is a soft ionization method that typically keeps the molecule intact, providing information about its molecular weight.
For quantitative studies, tandem mass spectrometry (LC-MS/MS) is often used. In this setup, a specific precursor ion corresponding to this compound is selected and fragmented, and one or more characteristic product ions are monitored. This technique, known as multiple reaction monitoring (MRM), provides excellent sensitivity and specificity, allowing for accurate quantification even at low concentrations in complex samples like fermentation broths or biological fluids.
LC-MS-based metabolomics has been used to identify and quantify a wide range of metabolites, including phenolic compounds like 4-hydroxymandelic acid, after the consumption of certain foods and beverages.
| LC Column | Mobile Phase | Ionization Mode | Mass Transition (m/z) | Application | Reference |
|---|---|---|---|---|---|
| C18 | Water/Acetonitrile with Formic Acid | Negative ESI | Not specified for this compound | Analysis of 4-HMA in fermentation supernatant | |
| Not specified | Not specified | Not specified | Not specified | Metabolic profiling of aromatic compounds | |
| Not specified | Not specified | Positive/Negative ESI | Precursor ion → Product ion(s) | General quantitative bioanalysis |
Spectroscopic Methods for Structural and Stereochemical Analysis
Spectroscopic techniques are invaluable for elucidating the structure and stereochemistry of molecules. For a chiral compound like this compound, methods that are sensitive to the three-dimensional arrangement of atoms are particularly important.
Circular Dichroism (CD) Spectroscopy for Enantiomeric Purity
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. Since enantiomers interact differently with circularly polarized light, they produce distinct CD spectra that are mirror images of each other. This property makes CD spectroscopy an excellent tool for determining the enantiomeric purity or enantiomeric excess (e.e.) of a sample containing a chiral compound like this compound.
The CD spectrum of a pure enantiomer will show a characteristic pattern of positive and negative peaks (Cotton effects). For a racemic mixture (a 50:50 mixture of both enantiomers), the CD spectrum will be a flat line, as the signals from the two enantiomers cancel each other out. For a sample enriched in one enantiomer, the magnitude of the CD signal at a specific wavelength is directly proportional to the enantiomeric excess. By comparing the CD spectrum of an unknown sample to that of a pure enantiomer standard, the enantiomeric purity can be accurately determined.
CD spectroscopy can also be used in combination with HPLC (HPLC-CD). In this setup, the eluent from an HPLC column (which may or may not be a chiral column) passes through a CD detector. This allows for the determination of the stereochemistry of each separated peak. For instance, after separating metabolites from a biological sample on an achiral column, the CD detector can identify which peaks correspond to chiral molecules and provide information about their absolute configuration by comparing the experimental spectra with calculated spectra.
| Analyte | Principle of Measurement | Information Obtained | Key Advantage | Reference |
|---|---|---|---|---|
| This compound | Differential absorption of left and right circularly polarized light. | Enantiomeric excess (e.e.), absolute configuration (when compared to standards or calculations). | Non-destructive, sensitive to stereochemistry. |
Biosensor Development for this compound Detection
Recent advances in synthetic biology have led to the development of biosensors for the real-time detection of specific molecules, including 4-hydroxymandelic acid (HMA). These biosensors are often based on genetically engineered microorganisms that produce a measurable signal, such as fluorescence, in the presence of the target analyte.
A notable example is the development of a whole-cell biosensor for HMA using the allosteric transcription factor PobR from Acinetobacter sp. Transcription factors are proteins that bind to specific DNA sequences and regulate gene expression. Allosteric transcription factors change their conformation upon binding to a specific small molecule (the effector), which in turn modulates their DNA-binding activity.
In its natural context, PobR is activated by 4-hydroxybenzoic acid (4-HBA). Through directed evolution, a process of generating and screening a large library of protein variants, researchers have successfully engineered PobR mutants that are responsive to HMA. In these biosensor systems, the engineered PobR protein controls the expression of a reporter gene, such as Green Fluorescent Protein (GFP). When HMA is present in the environment, it binds to the engineered PobR, activating the transcription of the GFP gene and leading to a fluorescent signal that can be easily measured.
The intensity of the fluorescence is proportional to the concentration of HMA, allowing for quantitative analysis. Such biosensors have been used to monitor the production of HMA in microbial fermentation processes, providing a high-throughput and continuous method for process optimization. This approach offers a significant advantage over traditional chromatographic methods, which are often more time-consuming and labor-intensive.
| Biosensor Type | Biological Component | Principle of Detection | Output Signal | Application | Reference |
|---|---|---|---|---|---|
| Whole-cell biosensor | Engineered E. coli expressing a mutant PobR transcription factor | HMA binds to the mutant PobR, inducing a conformational change that activates the transcription of a reporter gene. | Fluorescence (e.g., from GFP) | Monitoring HMA production in fermentation |
Broader Biological and Biochemical Significance of S 4 Hydroxymandelate
Role in Secondary Metabolite Biosynthesis Pathways
(S)-4-Hydroxymandelate serves as a crucial building block in the microbial synthesis of specialized secondary metabolites, most notably non-proteinogenic amino acids that are incorporated into potent antibiotics.
This compound is a direct precursor to (S)-4-hydroxyphenylglycine (HPG), a non-proteinogenic amino acid essential for the structure of many glycopeptide antibiotics. nih.govresearchgate.net The biosynthesis of (S)-HPG from this compound is a multi-step enzymatic process. oup.com The pathway begins with 4-hydroxyphenylpyruvate, which is converted to this compound by the enzyme 4-hydroxymandelate (B1240059) synthase (HmaS). oup.comd-nb.inforesearchgate.net This enzyme is a non-heme iron-dependent dioxygenase that uniquely hydroxylates the benzylic position of its substrate rather than the phenyl ring. researchgate.netwur.nl
Following its synthesis, this compound is oxidized by hydroxymandelate oxidase (HmO), a flavin-dependent enzyme, to produce 4-hydroxyphenylglyoxylate. oup.comontosight.aioup.com This oxidase is stereospecific and will not oxidize the (R)-isomer. oup.com The final step is a transamination reaction, catalyzed by a transaminase, which converts 4-hydroxyphenylglyoxylate into (S)-4-hydroxyphenylglycine. researchgate.netd-nb.info
Table 1: Key Enzymes in the Biosynthesis of (S)-4-hydroxyphenylglycine from 4-hydroxyphenylpyruvate
| Enzyme Name | Abbreviation | Function | Cofactors/Requirements |
| 4-hydroxymandelate synthase | HmaS | Catalyzes the conversion of 4-hydroxyphenylpyruvate to this compound. | Fe(II), O2 |
| Hydroxymandelate oxidase | HmO | Catalyzes the oxidation of this compound to 4-hydroxyphenylglyoxylate. | FMN, O2 |
| 4-hydroxyphenylglycine transaminase | HpgT | Catalyzes the transamination of 4-hydroxyphenylglyoxylate to (S)-4-hydroxyphenylglycine. | Pyridoxal phosphate (B84403) (PLP) |
The non-proteinogenic amino acid (S)-4-hydroxyphenylglycine, derived from this compound, is a critical structural component of the heptapeptide (B1575542) core of vancomycin-group antibiotics, including vancomycin (B549263) and chloroeremomycin (B1668801). nih.govontosight.ainyu.edu These antibiotics are vital for treating severe infections caused by Gram-positive bacteria. ontosight.ai The biosynthesis gene clusters for these antibiotics in producer organisms, such as Amycolatopsis orientalis, contain the genes encoding the necessary enzymes like HmaS and HmO to produce the HPG units. oup.comresearchgate.netwur.nl
In the chloroeremomycin producer, the gene cluster contains ORF21 (hmaS) and ORF22 (hmO) which are responsible for the synthesis of (S)-4-hydroxyphenylglycine. ontosight.ainyu.edu The resulting HPG is then incorporated into the growing peptide chain by a non-ribosomal peptide synthetase (NRPS) assembly line. nyu.edu The rigid, cup-shaped structure of these antibiotics, which is crucial for their mechanism of action, is formed by cross-links between the aromatic side chains of the amino acid residues, including HPG. nih.gov
Precursor to Non-Proteinogenic Amino Acids (e.g., (S)-4-hydroxyphenylglycine)
Involvement in Coenzyme Q10 (CoQ10) Synthesis Pathway
Recent research has unveiled a previously unknown role for 4-hydroxymandelate as an intermediate in the biosynthesis of the headgroup of Coenzyme Q10 (CoQ10) in human cells. nih.govnih.gov CoQ10 is an essential lipid-soluble antioxidant and a vital component of the mitochondrial electron transport chain. nih.govmdpi.com
This novel pathway involves the enzyme hydroxyphenylpyruvate dioxygenase-like (HPDL), which was previously a protein of unknown function. nih.govnih.gov HPDL converts 4-hydroxyphenylpyruvate (4-HPPA), a metabolite of tyrosine, into 4-hydroxymandelate (4-HMA). nih.govnyu.edu Subsequently, 4-HMA is thought to be converted to 4-hydroxybenzoate (B8730719) (4-HB), a known precursor for the benzoquinone ring of CoQ10. nih.govmdpi.com This discovery connects the metabolism of this compound directly to mitochondrial respiration and cellular energy production in humans. nih.gov The identification of this pathway has provided crucial insights into certain neurological diseases associated with HPDL deficiencies. nyu.edunih.gov
Table 2: this compound in Human CoQ10 Synthesis
| Enzyme | Precursor | Product | Pathway | Significance |
| Hydroxyphenylpyruvate dioxygenase-like (HPDL) | 4-hydroxyphenylpyruvate | 4-hydroxymandelate | Coenzyme Q10 headgroup biosynthesis | Essential for mitochondrial function and cellular energy. |
Microbial Catabolism of this compound and Related Compounds
In addition to its role in biosynthesis, this compound and its related compounds are part of microbial catabolic pathways, which are fundamental to the environmental degradation of aromatic compounds.
The mandelate (B1228975) pathway is a well-studied metabolic route in bacteria, such as Pseudomonas putida, for the degradation of mandelic acid and its derivatives. nih.govresearchgate.net This pathway allows microorganisms to utilize these aromatic compounds as a sole source of carbon and energy. microbiologyresearch.org While the classic mandelate pathway begins with mandelate, some bacterial strains have demonstrated pathways involving hydroxylated intermediates. For instance, Pseudomonas convexa has been shown to degrade DL-mandelic acid via a pathway that includes 4-hydroxymandelic acid. capes.gov.br In this bacterium, L-mandelate is first hydroxylated to L-4-hydroxymandelate. capes.gov.br
This intermediate is then oxidized and decarboxylated by L-4-hydroxymandelate oxidase to 4-hydroxybenzaldehyde (B117250), which is further metabolized. capes.gov.brgenome.jp The enzymes of the mandelate pathway, such as mandelate racemase and (S)-mandelate dehydrogenase, are known for their ability to process various aromatic substrates, making them useful in biocatalysis and the synthesis of chiral compounds. nih.govresearchgate.net
The microbial degradation of aromatic compounds is a critical process in the biogeochemical cycling of carbon and the remediation of environmental pollutants. wur.nloup.com Bacteria like Cupriavidus necator JMP134 are known for their remarkable versatility in degrading a wide range of aromatic compounds, including 4-hydroxymandelate. oup.comoup.com These organisms possess a large arsenal (B13267) of genes encoding for the catabolism of such molecules. oup.com The breakdown of these compounds typically involves peripheral pathways that convert diverse aromatic substrates into a limited number of central intermediates, such as catechol and protocatechuate. microbiologyresearch.org These intermediates then undergo ring cleavage, eventually entering central metabolic pathways like the tricarboxylic acid (TCA) cycle. microbiologyresearch.org The ability of microorganisms to metabolize compounds like this compound highlights their crucial role in detoxifying contaminated environments and cycling organic matter. ontosight.aioup.com
Future Research Directions and Challenges
Elucidation of Undiscovered Enzymatic Pathways and Metabolic Networks involving (S)-4-Hydroxymandelate
While significant strides have been made in identifying the biosynthetic and catabolic pathways of this compound, many aspects of its metabolic network remain to be discovered. In humans, the recent identification of hydroxyphenylpyruvate dioxygenase-like (HPDL) as the enzyme responsible for converting 4-hydroxyphenylpyruvate (4-HPPA) to 4-hydroxymandelate (B1240059) (4-HMA) has opened new avenues of inquiry. nih.gov This discovery points to a previously unknown, non-canonical tyrosine catabolism pathway. nih.gov Future research should focus on fully characterizing this pathway and its physiological significance, especially in the context of Coenzyme Q10 biosynthesis, where 4-HMA has been identified as a key intermediate. nih.gov
In bacteria, this compound is a known precursor for the biosynthesis of valuable secondary metabolites, including glycopeptide antibiotics like vancomycin (B549263). genome.jpmdpi.com The enzymatic cascade involving 4-hydroxymandelate synthase (HmaS) and 4-hydroxymandelate oxidase (Hmo) is well-established in some species. mdpi.comresearchgate.net However, the diversity of microbial metabolism suggests that alternative or modified pathways for this compound synthesis and utilization likely exist in other organisms. For instance, some bacteria possess a mandelate (B1228975) racemase, which can interconvert between (R)- and (S)-mandelate, expanding the potential metabolic inputs into pathways involving 4-hydroxymandelate. nih.govbiorxiv.org The exploration of diverse microbial genomes and metagenomes could reveal novel enzymes and entire metabolic cassettes related to this compound.
Furthermore, the metabolic fate of this compound and its derivatives in various organisms is not fully understood. While it is known to be involved in the degradation of aromatic compounds, the complete network of downstream metabolites and their biological roles are yet to be elucidated. ontosight.ai Untargeted metabolomics studies in different organisms and under various conditions will be crucial in mapping these complex metabolic networks. mdpi.comnih.gov
Advanced Engineering of Microorganisms for Sustainable Bioproduction of this compound and Derivatives
The development of microbial cell factories for the sustainable production of this compound and its derivatives is a promising area of research. This compound serves as a valuable chiral building block for the synthesis of pharmaceuticals and other fine chemicals. researchgate.net Current research has focused on engineering common platform organisms like Escherichia coli and Saccharomyces cerevisiae for its de novo biosynthesis. mdpi.com
Future efforts should concentrate on several key challenges to enhance production efficiency. One major hurdle is optimizing the metabolic flux towards the target molecule. This involves upregulating the native shikimate pathway to increase the supply of the precursor 4-hydroxyphenylpyruvate and downregulating competing pathways using tools like CRISPR interference (CRISPRi). mdpi.com The identification and heterologous expression of more efficient enzymes, such as hydroxymandelate synthase (HMAS) from various sources, will also be critical. mdpi.com
Furthermore, overcoming enzyme stability issues and metabolic flux inefficiencies remains a significant challenge. mdpi.com Directed evolution and protein engineering techniques can be employed to improve the catalytic efficiency and stability of key enzymes in the pathway. Additionally, creating robust production hosts that can tolerate high concentrations of the product is essential for economically viable bioprocesses. mdpi.com The exploration of alternative microbial chassis with inherent advantages for aromatic compound biosynthesis could also lead to improved production titers.
Mechanistic Characterization of Novel Enzymes Acting on this compound
A deep understanding of the enzymes that catalyze reactions involving this compound is fundamental to both elucidating metabolic pathways and engineering efficient biocatalysts. Key enzymes in this context include 4-hydroxymandelate synthase (HmaS) and 4-hydroxymandelate oxidase (HmO).
HmaS, a non-heme Fe(II)-dependent dioxygenase, catalyzes the conversion of 4-hydroxyphenylpyruvate to this compound. plos.orgwikipedia.org While its general mechanism is understood to involve oxidative decarboxylation, detailed structure-function relationship studies are needed. plos.org Future research should focus on elucidating the structural basis for its high enantioselectivity and substrate specificity. plos.org Computational studies and site-directed mutagenesis can provide insights into the key residues involved in catalysis and substrate binding. asm.org
Similarly, the mechanistic details of HmO, which oxidizes this compound to 4-hydroxyphenylglyoxylate, warrant further investigation. researchgate.net Understanding the co-factor requirements (FMN and molecular oxygen) and the reaction mechanism at a molecular level will be crucial for its potential application in biocatalytic cascades. researchgate.net The discovery and characterization of novel enzymes with similar or complementary activities from diverse microbial sources will expand the biocatalytic toolbox for the synthesis of valuable chemicals. For example, the identification of enzymes that can perform chiral hydroxylation on different aromatic substrates could have broad applications. asm.org
Exploration of Stereospecific Biocatalysis for Chiral α-Hydroxy Acid Synthesis with this compound as a Model
The synthesis of enantiomerically pure α-hydroxy acids is of great importance in the pharmaceutical and fine chemical industries. This compound synthase (HmaS) serves as an excellent model enzyme for studying and developing stereospecific biocatalysts for this purpose. plos.org
Future research should focus on exploring the substrate promiscuity of HmaS and engineering it to accept a wider range of α-keto acid substrates. plos.org Quantitative structure-activity relationship (QSAR) analyses and in silico docking studies can guide the rational design of enzyme variants with altered substrate specificities and improved catalytic efficiencies. plos.org One of the key challenges is to understand and control the enantioselectivity of the hydroxylation reaction. plos.org By modifying the enzyme's active site, it may be possible to not only enhance the production of the (S)-enantiomer but also to create variants that produce the (R)-enantiomer, thereby expanding the range of accessible chiral building blocks.
Furthermore, the development of whole-cell biocatalysts expressing HmaS and other necessary enzymes in a cascade can provide a more sustainable and cost-effective alternative to traditional chemical synthesis. This approach avoids the need for costly and often toxic reagents and can lead to higher product purity. The insights gained from studying HmaS can be applied to the discovery and engineering of other novel biocatalysts for the stereospecific synthesis of a broad spectrum of chiral α-hydroxy acids.
Q & A
Q. What enzymatic pathways are responsible for (S)-4-hydroxymandelate biosynthesis, and how can these pathways be experimentally validated?
this compound is primarily synthesized via the action of (S)-hydroxymandelate synthase (Hms), a nonheme Fe(II)-dependent dioxygenase. Hms catalyzes the oxidation of 4-hydroxyphenylpyruvate to this compound using molecular oxygen . Experimental validation involves:
- Enzyme activity assays : Measure substrate conversion using HPLC to quantify product formation .
- Genetic knockout studies : Disrupt the hms gene in model organisms (e.g., Amycolatopsis orientalis) and assess loss of this compound production .
- Isotopic labeling : Track oxygen incorporation using ¹⁸O₂ to confirm enzymatic oxygenation .
Q. What analytical methods are recommended for detecting and quantifying this compound in biological samples?
High-performance liquid chromatography (HPLC) is the gold standard:
- Column : C18 reversed-phase column.
- Mobile phase : Gradient of acetonitrile and acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid).
- Detection : UV absorbance at 254 nm or coupled mass spectrometry for enhanced specificity .
- Validation : Include internal standards (e.g., deuterated analogs) and calibrate with synthetic this compound .
Q. How can non-enzymatic degradation of this compound be distinguished from enzymatic pathways in vitro?
- Control experiments : Incubate this compound in enzyme-free buffer under identical conditions.
- Inhibitor studies : Add enzyme inhibitors (e.g., EDTA for metalloenzymes) and compare degradation rates.
- Product profiling : Use LC-MS to identify degradation products (e.g., 4-hydroxybenzaldehyde in Aurantimonas degradation pathways) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in substrate specificity data for this compound synthase (Hms)?
Substrate promiscuity in Hms can lead to conflicting reports. Address this via:
- Enzyme kinetics : Measure kcat and KM for alternative substrates (e.g., phenylpyruvate derivatives) .
- QSAR analysis : Correlate substrate hydrophobicity with turnover rates to identify specificity determinants .
- Structural studies : Perform X-ray crystallography or mutagenesis to map the hydrophobic substrate-binding pocket .
Q. How can researchers design kinetic studies to assess enantioselectivity in this compound-producing enzymes?
- Chiral chromatography : Use a chiral stationary phase (e.g., Chiralpak® IA) to resolve (S)- and (R)-enantiomers .
- Steady-state kinetics : Compare Vmax and KM for racemic substrates under varying oxygen tensions .
- Isotope effect studies : Measure ¹⁸O incorporation to probe stereochemical outcomes .
Q. What computational tools predict the structural basis of this compound synthase’s substrate binding?
- Molecular docking : Use AutoDock Vina to simulate substrate interactions with the Fe(II) active site.
- Molecular dynamics (MD) simulations : Analyze substrate flexibility within the hydrophobic pocket over 100-ns trajectories.
- Homology modeling : Build Hms structures from related dioxygenases (e.g., hydroxyphenylpyruvate dioxygenase) .
Q. How does oxygen tension influence this compound’s role in CoQ10 biosynthesis?
- Metabolic tracing : Expose cells to ¹⁸O₂ and track label incorporation into CoQ10 intermediates via LC-MS .
- Hypoxia studies : Compare this compound levels in cells cultured under normoxic (21% O₂) vs. hypoxic (1% O₂) conditions .
Methodological Guidance
Q. What statistical approaches ensure reproducibility in this compound synthase activity assays?
- Replicate experiments : Perform triplicate measurements with biological and technical replicates.
- Error analysis : Calculate standard deviation and use ANOVA to compare conditions (e.g., pH, temperature).
- Data visualization : Plot activity vs. substrate concentration with error bars and nonlinear regression for KM determination .
Q. How should researchers validate the stereochemical purity of synthesized this compound?
- Polarimetry : Measure optical rotation ([α]D) and compare to literature values (e.g., [α]D²⁵ = +15° for (S)-enantiomer).
- X-ray crystallography : Resolve crystal structures to confirm absolute configuration .
- Database cross-checking : Use SciFinder or Reaxys to verify reported physical properties (e.g., melting point) .
Data Contradiction Analysis
Q. How to address discrepancies in reported enzymatic mechanisms for this compound oxidase?
Conflicting mechanisms (e.g., flavin-dependent vs. Fe(II)-dependent) require:
- Enzyme purification : Ensure homogeneity via SDS-PAGE and activity staining.
- Cofactor analysis : Use ICP-MS to quantify Fe(II) and UV-vis spectroscopy to detect FMN .
- Mechanistic probes : Test reaction stoichiometry (O₂ consumption, H₂O₂ production) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
